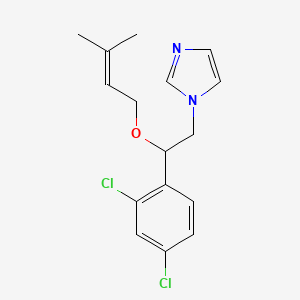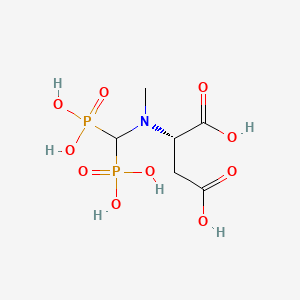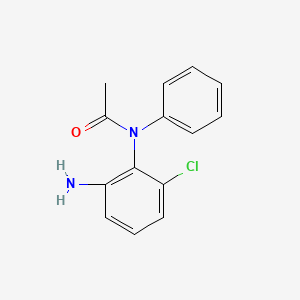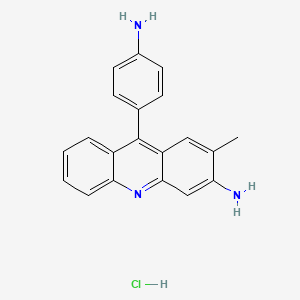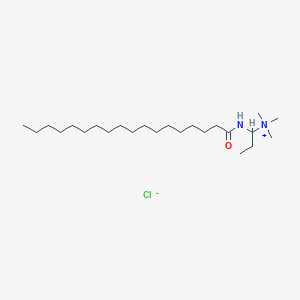
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the molecular formula C24H51ClN2O. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoyl chloride with N,N-dimethyl-1,3-propanediamine, followed by quaternization with methyl chloride. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Catalyst: Tertiary amines or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecanoyl chloride and N,N-dimethyl-1,3-propanediamine
Reaction Control: Monitoring temperature, pressure, and reaction time
Purification: Using distillation or crystallization to obtain the final product
Chemical Reactions Analysis
Types of Reactions
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced to amines under specific conditions
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed
Oxidation: Formation of oxides and hydroxides
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
Scientific Research Applications
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Employed in cell culture studies for its surfactant properties
Medicine: Investigated for its potential antimicrobial and antifungal activities
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mechanism of Action
The mechanism of action of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium dimethyl phosphate
- Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium bromide
Uniqueness
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride stands out due to its specific chain length and quaternary ammonium structure, which confer unique surfactant properties and antimicrobial efficacy.
Properties
CAS No. |
36495-65-5 |
|---|---|
Molecular Formula |
C24H51ClN2O |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
trimethyl-[1-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C24H50N2O.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(27)25-23(7-2)26(3,4)5;/h23H,6-22H2,1-5H3;1H |
InChI Key |
OHANZUSHCSEVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


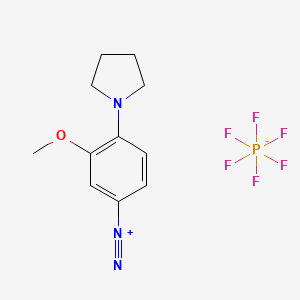
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
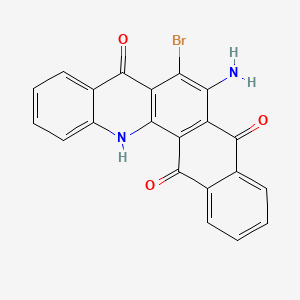
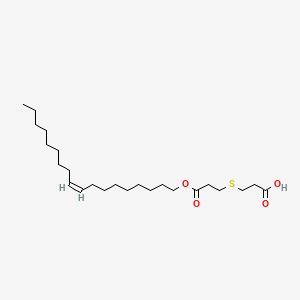


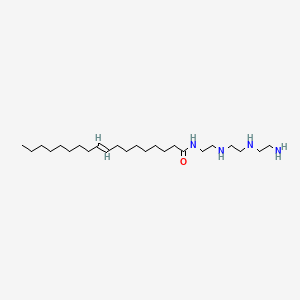
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)

